![molecular formula C13H13BrN2O4S2 B5311004 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5311004.png)
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its inhibition of PKB/Akt. This compound binds to the ATP-binding site of PKB/Akt and prevents its activation. This leads to the inhibition of downstream signaling pathways that promote cell survival and growth, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of PKB/Akt, this compound has also been shown to inhibit the activity of other kinases, including p70S6K and glycogen synthase kinase-3β. These kinases are also involved in cell growth and survival pathways, making this compound a potential broad-spectrum anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its high purity and good yield of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of research could focus on its use in combination with other anticancer agents to enhance its efficacy. Another area of research could focus on its potential use in other diseases, such as diabetes and cardiovascular disease, where PKB/Akt is also involved in pathogenesis. Additionally, further studies could be conducted to elucidate the optimal dosage and administration of this compound for maximum therapeutic benefit.
Synthesemethoden
The synthesis of 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with pyridine-3-carboxaldehyde in the presence of sodium borohydride and methanesulfonic acid. This method yields the desired product in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a key regulator of cell growth and survival and is often overexpressed in cancer cells. Inhibition of PKB/Akt has been shown to induce apoptosis in cancer cells, making this compound a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-21(17,18)13-7-11(4-5-12(13)14)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJXFOCYPWRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.